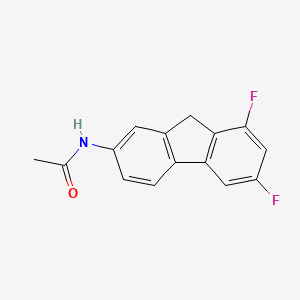

n-(6,8-Difluoro-9h-fluoren-2-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

2841-34-1 |

|---|---|

Molecular Formula |

C15H11F2NO |

Molecular Weight |

259.25 g/mol |

IUPAC Name |

N-(6,8-difluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H11F2NO/c1-8(19)18-11-2-3-12-9(4-11)5-14-13(12)6-10(16)7-15(14)17/h2-4,6-7H,5H2,1H3,(H,18,19) |

InChI Key |

ODAIXJMMMLXWSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC(=C3)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N 6,8 Difluoro 9h Fluoren 2 Yl Acetamide and Its Analogues

Established Synthetic Routes for Fluorenylacetamide Scaffolds

The synthesis of the fluorenylacetamide scaffold is fundamentally based on the creation of an amide bond. The most direct and common method involves the acylation of a corresponding fluorenylamine. For instance, the parent compound, N-(9H-Fluoren-2-yl)acetamide, is typically prepared by treating 2-aminofluorene (B1664046) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. nih.gov This reaction is often facilitated by a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

The general reaction is as follows: Fluoren-2-amine + Acylating Agent → N-(Fluoren-2-yl)acetamide

Alternative strategies might involve multi-step sequences, such as the Willgerodt–Kindler reaction, to generate a thioamide which can then be converted to the desired acetamide (B32628), though this is less common for simple acetamides. nih.gov The choice of synthetic route often depends on the availability of the starting fluorenylamine and the compatibility of other functional groups on the fluorene (B118485) ring with the acylation conditions.

Regioselective Fluorination Techniques in Fluorene Chemistry

The introduction of fluorine atoms at specific positions (regioselectivity) on the fluorene core is a significant challenge due to the high reactivity of many fluorinating agents. cas.cz The electronic properties of the fluorene system dictate the most likely positions for substitution, but careful selection of reagents and conditions is necessary to achieve the desired 6,8-difluoro substitution pattern.

The introduction of fluorine into aromatic rings is a fundamental process in organofluorine chemistry. numberanalytics.com Several distinct methods are available, broadly categorized as electrophilic, nucleophilic, and transition-metal-catalyzed fluorinations. numberanalytics.comnih.gov

Electrophilic Fluorination : This approach involves using an electrophilic source of fluorine ("F+") to replace a hydrogen atom on the aromatic ring, typically an electrophilic aromatic substitution. google.comdtic.mildtic.mil Reagents like Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and Xenon Difluoride (XeF2) are commonly used. cas.cznumberanalytics.comacs.org The regioselectivity is governed by the existing substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) : This method uses a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group (e.g., -Cl, -NO2) on an aromatic ring that is activated by electron-withdrawing groups. numberanalytics.comgoogle.com

Balz-Schiemann Reaction : A classic method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. google.com This method is effective for introducing a single fluorine atom. google.com

Achieving selective difluorination in polycyclic aromatic hydrocarbons (PAHs) like fluorene requires strategies that can control the position of the second fluorine atom relative to the first. nih.gov This can be accomplished either by sequential fluorination or by using fluorinated building blocks to construct the polycyclic system. nih.govoup.com

Direct electrophilic fluorination of fluorene itself has been studied, revealing challenges in regioselectivity. The reaction of fluorene with various N-F type electrophilic fluorinating reagents tends to produce a mixture of isomers, with substitution occurring at the positions most activated by the biphenyl (B1667301) system (ortho and para to the central bond). cas.cz

| Fluorinating Reagent | Reaction Conditions | Product Ratio (2-Fluoro- : 4-Fluoro-) | Total Yield (%) |

|---|---|---|---|

| Caesium fluoroxysulfate (CFS) | CH3CN/H2O, 0°C to RT | 1.7 : 1 | 25 |

| FP-B800 | CH3CN, 80°C | 2.4 : 1 | 31 |

| Accufluor NFTh | CH3CN, 80°C | 2.3 : 1 | 39 |

For the synthesis of vicinal (adjacent) difluorinated PAHs, a strategy involving the Pd(II)-catalyzed Friedel–Crafts-type cyclization of 1,1,2-trifluoro-1-alkenes has proven effective. nii.ac.jp Another modern approach involves the I(I)/I(III) catalysis for the regioselective fluorination of allenes, which can then be used in further synthetic steps. researchgate.netresearchgate.net

Specific Synthetic Approaches for N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide

The specific synthesis of this compound likely involves a multi-step sequence where the key challenge is the regioselective introduction of the two fluorine atoms. While a direct, one-pot synthesis from fluorene is unlikely to yield the desired isomer specifically, a plausible synthetic pathway can be constructed based on established methodologies.

A logical approach would involve the acylation of the corresponding amine, 6,8-difluoro-9H-fluoren-2-amine. The synthesis of this key intermediate is the crucial step. It could potentially be synthesized by:

Starting with a pre-fluorinated precursor : For example, the cyclization of a biphenyl derivative that already contains the fluorine atoms in the correct positions.

Nitration followed by reduction : A difluorinated fluorene compound could be subjected to nitration. The directing effects of the fluorine atoms and the fluorene system would need to be carefully considered to achieve nitration at the C2 position. The resulting nitro group is then reduced to an amine.

Acylation : The final step is the acetylation of the 6,8-difluoro-9H-fluoren-2-amine with acetic anhydride or a similar reagent.

Design and Synthesis of this compound Derivatives for Research Applications

The this compound scaffold serves as a valuable platform for designing new molecules for research in materials science and medicinal chemistry. The introduction of fluorine atoms is a well-established strategy to modify the electronic properties, metabolic stability, and solid-state packing of organic molecules. oup.comacs.orgnih.gov

Derivatives can be synthesized by modifying three main parts of the molecule:

The Acetamide Group : The acetyl group can be replaced with other acyl groups or functionalized to attach linkers or other moieties.

The Fluorene C9 Position : The methylene (B1212753) bridge at the C9 position is readily functionalized, for example, by alkylation or by conversion to a fluorenone. thieme-connect.deresearchgate.net This allows for the attachment of bulky groups to tune solubility and prevent aggregation.

The Aromatic Rings : Additional substituents can be introduced, or the fluorine substitution pattern can be altered to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

The synthesis of these derivatives often employs cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated fluorene precursors or by building the desired derivative from smaller, functionalized fragments.

| Derivative Class | Synthetic Modification | Potential Research Application |

|---|---|---|

| 9,9-Dialkylfluorene Acetamides | Alkylation at the C9 position. | Organic Light-Emitting Diodes (OLEDs) - improved solubility and film-forming properties. |

| Fluorenyl Hydrazonothiazoles | Modification of the C9 position to a hydrazone, followed by reaction to form a thiazole (B1198619) ring. mdpi.com | Antimicrobial agents - exploring new bioactive scaffolds. mdpi.com |

| Polymerized Fluorenes | Functionalization at positions 2 and 7 to enable polymerization. | Organic photovoltaics and sensors - creating conjugated polymers with tailored electronic properties. |

| Azafluorenes | Replacement of a C-H group in the aromatic ring with a nitrogen atom. | Electron-transport materials - modifying electronic properties for organic electronics. |

The systematic synthesis of these and other derivatives allows researchers to establish structure-property relationships, leading to the development of new functional materials and biologically active compounds.

Spectroscopic and Structural Elucidation of Fluorinated Fluorenylacetamides

Advanced Spectroscopic Characterization Methods.

A multi-faceted approach utilizing various spectroscopic techniques is essential for the unambiguous structural assignment and characterization of the optical and electronic properties of n-(6,8-Difluoro-9h-fluoren-2-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹⁹F NMR).

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, N-(9H-fluoren-2-yl)acetamide, provides a foundational framework for predicting the spectrum of its difluorinated analog. nih.gov The introduction of two fluorine atoms at positions 6 and 8 is expected to cause significant changes in the chemical shifts of the aromatic protons due to the strong electron-withdrawing nature of fluorine. The protons on the same ring as the fluorine atoms (H-5 and H-7) would likely experience the most substantial downfield shifts. Furthermore, coupling between the fluorine nuclei and the neighboring protons (H-5 and H-7) would result in complex splitting patterns, providing crucial information about the substitution pattern.

¹⁹F NMR Spectroscopy: This technique is paramount for directly observing the fluorine atoms. wikipedia.org For this compound, two distinct signals would be anticipated in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the 6 and 8 positions. The chemical shifts of these signals are highly sensitive to the electronic environment of the aromatic ring. researchgate.netnih.gov The coupling between the two fluorine atoms and with adjacent protons would provide further structural confirmation. The typical range for fluorine atoms attached to an aromatic ring is between -100 and -140 ppm. biophysics.org

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Methylene (B1212753) CH₂ | ~3.9 |

| Methyl CH₃ | ~2.2 |

| Amide NH | ~8.5 |

| Predicted ¹⁹F NMR Data for this compound | |

| Fluorine Position | Predicted Chemical Shift (ppm) |

| F-6 | -100 to -140 |

| F-8 | -100 to -140 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of N-(9H-fluoren-2-yl)acetamide would be characterized by specific absorption bands. The introduction of fluorine atoms would lead to the appearance of strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The other key functional groups, the amide N-H and C=O, would also be present, with their characteristic stretching frequencies potentially being slightly shifted due to the electronic influence of the fluorine substituents.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The fluorene (B118485) ring system has characteristic Raman active modes. researchgate.netnih.govchemicalbook.comresearchgate.net Changes in the vibrational frequencies of the aromatic ring upon fluorination would be observable, further confirming the substitution pattern. The technique is particularly useful for studying the skeletal vibrations of the fluorene backbone. mdpi.com

| Predicted FT-IR Data for this compound | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1700 - 1650 |

| N-H Bend (Amide II) | 1650 - 1550 |

| C-F Stretch | 1300 - 1100 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Optical Properties.

These techniques provide insights into the electronic transitions within the molecule and its photoluminescent behavior.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of N-(9H-fluoren-2-yl)acetamide exhibits characteristic π-π* transitions of the fluorene chromophore. The introduction of fluorine atoms, being auxochromes, is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transitions. researchgate.net

Emission Spectroscopy (Fluorescence): Many fluorene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The position and quantum yield of the emission would be influenced by the fluorine substituents, which can affect the energy of the excited state and the rates of radiative and non-radiative decay processes.

| Predicted UV-Vis Absorption Data for this compound | |

| Transition | Predicted λₘₐₓ (nm) |

| π-π* | 250 - 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The electron ionization mass spectrum of N-(9H-fluoren-2-yl)acetamide shows a molecular ion peak corresponding to its molecular weight. restek.comnist.govnih.govnist.gov For this compound, the molecular ion peak would be observed at a higher m/z value, reflecting the presence of the two fluorine atoms. The fragmentation pattern would also be altered, with characteristic losses of fluorine-containing fragments providing further evidence for the proposed structure.

Conformational Analysis and Stereochemical Characterization.

The acetamide (B32628) group can exist in different conformations due to restricted rotation around the C-N amide bond. acs.orgresearchgate.netschoolbag.info NMR spectroscopy can be used to study this conformational isomerism in solution. nih.gov The relative populations of the cis and trans conformers can be determined from the integration of the corresponding NMR signals. ic.ac.uk Theoretical calculations can also be employed to model the conformational landscape and predict the most stable conformers. The stereochemistry of the molecule is achiral, as it does not possess any stereocenters.

Computational and Theoretical Investigations of N 6,8 Difluoro 9h Fluoren 2 Yl Acetamide Derivatives

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of fluorene (B118485) derivatives. researchgate.net For N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide, DFT calculations can determine key electronic parameters that govern its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The introduction of two electron-withdrawing fluorine atoms onto the fluorene core is expected to lower the energy levels of both the HOMO and LUMO, potentially altering the energy gap and, consequently, the molecule's electronic and optical properties.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and fluorine atoms would create regions of negative potential, while the amide proton and aromatic protons would correspond to regions of positive potential. These studies are foundational for understanding how the molecule interacts with other chemical species. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| N-(9H-fluoren-2-yl)acetamide | -5.8 | -1.2 | 4.6 | 3.5 |

| This compound | -6.1 | -1.5 | 4.6 | 4.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscapes and dynamic properties of flexible molecules like this compound over time. mdpi.com

A key area of investigation for this molecule would be the rotational freedom around the C-N bond linking the acetamide (B32628) group to the fluorene ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The results of these simulations can provide insights into how the molecule's shape fluctuates under physiological or solution-phase conditions. Analysis of MD trajectories can reveal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability of the molecule's structure and the flexibility of specific atomic regions, respectively. researchgate.net Such studies are crucial for understanding how the molecule's three-dimensional structure influences its interactions with biological targets or its packing in a solid-state material.

Molecular Docking Studies for Ligand-Target Interactions in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a specific protein target. For derivatives of this compound, docking studies can be employed to explore their potential as inhibitors of various enzymes.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The fluorenylacetamide derivative is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energies indicating more favorable binding. pensoft.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site, are identified. For instance, the amide group of the molecule could act as a hydrogen bond donor and acceptor, while the flat fluorene ring is well-suited for stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | EGFR Kinase (e.g., 2J6M) | -8.5 | Met793, Leu718, Lys745 | Hydrophobic, H-Bond |

Photochemical and Thermochemical Modeling of Fluorinated Fluorenylacetamide Analogs

Computational modeling can predict the thermochemical and photochemical properties of fluorinated fluorenylacetamide analogs. Thermochemical properties, such as enthalpy of formation and Gibbs free energy, can be calculated using high-level QM methods. These values are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.

Photochemical modeling, often using Time-Dependent DFT (TD-DFT), investigates the behavior of the molecule upon absorption of light. These calculations can predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., π-π* transitions within the fluorene system). rsc.org Furthermore, TD-DFT can be used to explore the potential energy surfaces of excited states, providing insights into the molecule's fluorescence properties and its photostability. The presence of fluorine atoms can influence these properties by modifying the electronic structure of the excited states.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a QM calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edu This method also quantifies the extent of electron delocalization and identifies specific donor-acceptor interactions within the molecule.

Theoretical Predictions and Characterization of Non-Linear Optical (NLO) Activity

Molecules with extended π-conjugated systems, like fluorene derivatives, are often investigated for their non-linear optical (NLO) properties. researchgate.net NLO materials can alter the properties of light and have applications in technologies like optical data storage and telecommunications. pku.edu.cn Theoretical calculations are a primary tool for predicting and characterizing the NLO response of new molecules.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum mechanical methods. researchgate.net For a molecule to have a significant β value, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the acetamide group can act as a mild donor, the fluorene ring serves as the π-bridge, and the difluoro substitution pattern introduces electron-withdrawing character. Theoretical studies can model how modifications, such as changing the substituent groups or extending the conjugation, would impact the NLO properties, guiding the design of more efficient NLO materials. rsc.orgacs.org

Structure Activity Relationship Studies of Fluorinated Fluorenylacetamide Analogs in Research Probes

Design Principles for Fluorinated Fluorenylacetamide-Based Research Probes

The design of effective research probes based on the fluorinated fluorenylacetamide scaffold integrates the distinct properties of its core components: the fluorene (B118485) ring system, the acetamide (B32628) functional group, and the fluorine substituents. The fluorene moiety itself is inherently fluorescent, making it a suitable fluorophore for imaging applications. The acetamide group provides a site for hydrogen bonding, which can be critical for specific molecular recognition.

| Component | Role in Probe Design |

| 9H-Fluorene Core | Intrinsic fluorophore, hydrophobic scaffold for binding interactions. |

| Acetamide Group | Hydrogen bond donor/acceptor for target recognition. |

| Fluorine Substituents | Modulate electronic properties, metabolic stability, and lipophilicity; serve as a ¹⁹F MRI reporter. nih.govresearchgate.net |

| Overall Architecture | Integration of components to achieve desired target specificity, binding affinity, and signaling mechanism (e.g., fluorescence turn-on). |

Role of Fluorine Substitution in Modulating Molecular Interactions and Bioactivity Profiles in Research Contexts

The substitution of hydrogen with fluorine can profoundly alter a molecule's biological and physicochemical properties, a strategy widely used in drug discovery. researchgate.netmdpi.com The small size of fluorine minimizes steric hindrance, while its high electronegativity induces strong inductive effects, influencing the acidity and basicity of nearby functional groups. sci-hub.box

One of the most significant roles of fluorination is the enhancement of metabolic stability. researchgate.net By replacing hydrogen atoms at sites susceptible to oxidative metabolism by cytochrome P450 enzymes, the C-F bond, being much stronger than a C-H bond, can effectively block these metabolic pathways. This leads to a longer biological half-life, a crucial attribute for a research probe intended to monitor biological processes over time.

Furthermore, fluorine substitution can enhance binding affinity to target proteins. researchgate.net The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions within a protein's binding pocket. researchgate.netmdpi.com Fluorination also modulates lipophilicity, which affects the molecule's ability to cross cellular membranes and reach its intracellular target. researchgate.net In some cases, fluorine is shown to play a critical role in stabilizing the specific three-dimensional "bioactive" conformation required for a molecule to bind effectively to its target. nih.gov

| Property Modulated by Fluorination | Effect on Molecular Profile | Research Context Application |

| Metabolic Stability | Increased resistance to oxidative metabolism. researchgate.net | Prolongs the effective lifetime of the probe in biological systems. |

| Lipophilicity | Generally increased, enhancing membrane permeability. researchgate.net | Improves cellular uptake to reach intracellular targets. |

| Acidity/Basicity (pKa) | Alters the ionization state of nearby functional groups. sci-hub.box | Optimizes interactions with charged residues in a binding pocket. |

| Binding Affinity | Enhanced through unique non-covalent interactions (e.g., C-F•••H-X). researchgate.net | Increases probe specificity and sensitivity for its molecular target. |

| Molecular Conformation | Stabilization of bioactive conformers. nih.gov | Pre-organizes the probe for optimal binding, increasing potency. |

Elucidation of Molecular Targets and Binding Modes in Controlled Research Models

While the specific molecular targets of N-(6,8-Difluoro-9H-fluoren-2-yl)acetamide are a subject of ongoing investigation, studies on the broader class of fluorenylacetamides suggest several potential targets. Research has indicated that compounds structurally related to this scaffold may act as inhibitors of the Hepatitis C virus (HCV). The core structure is also found in molecules that interact with nucleic acids and specific amino acid residues like methionine. nih.gov

The elucidation of binding modes often relies on computational methods, such as protein-ligand docking studies, and experimental techniques like X-ray crystallography. Docking studies can predict how a ligand fits into the active site of a protein, highlighting key molecular interactions. For related scaffolds, these interactions are often shown to be a combination of:

Hydrogen Bonding: The acetamide group's N-H and C=O can form crucial hydrogen bonds with residues such as serine, arginine, and glutamic acid in a target's binding site. nih.gov

Hydrophobic Interactions: The polycyclic aromatic fluorene core can engage in π-π stacking and hydrophobic interactions with aromatic and aliphatic residues.

Fluorine-Specific Interactions: The fluorine atoms can form orthogonal multipolar C–F•••C=O interactions or engage in weak hydrogen bonds, contributing to binding affinity and specificity.

| Potential Molecular Target Class | Example | Key Interactions Driving Binding |

| Viral Proteins | Hepatitis C Virus (HCV) NS5A protein. | Hydrophobic interactions with the fluorene core; hydrogen bonding. |

| Enzymes | Dihydroorotate Dehydrogenase (DHODH). nih.gov | Stabilization of bioactive conformation by fluorine; interactions within the binding pocket. |

| Signal Transduction Proteins | Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov | Hydrogen bonding with key residues (e.g., Ser, Arg, Glu) in the SH2 domain. nih.gov |

| Nucleic Acids | DNA/RNA. nih.gov | Covalent interaction with nucleophiles like guanosine. nih.gov |

Stereochemical Influences on Structure-Activity Relationships within Fluorenylacetamide Scaffolds

While this compound is achiral, the introduction of substituents, particularly at the C9 position of the fluorene ring, can create a stereocenter. The resulting enantiomers can exhibit significantly different biological activities, a common principle in pharmacology known as chiral recognition. Biological targets, such as enzymes and receptors, are inherently chiral and will interact differently with each enantiomer of a chiral ligand.

One enantiomer may fit perfectly into a binding pocket, leading to high affinity and the desired biological response. In contrast, the other enantiomer may bind weakly or not at all due to steric hindrance or a failure to achieve the necessary orientation for key binding interactions. Conformational analysis has shown that stereochemistry can have a decisive role in determining biological activity by influencing critical torsion angles within a molecule's structure. nih.gov This highlights the importance of considering stereochemical aspects when designing probes based on the fluorenylacetamide scaffold, as even subtle changes in the three-dimensional arrangement of atoms can lead to dramatic differences in target engagement and bioactivity. nih.gov

| Factor | Influence of Stereochemistry | Rationale |

| Binding Affinity | One enantiomer may exhibit significantly higher affinity for a chiral target. | The three-dimensional structure of one stereoisomer allows for a more complementary fit with the chiral binding site (Eudismic Ratio). |

| Bioactivity | Enantiomers can have different, or even opposing, biological effects. | Differential binding and activation/inhibition of the biological target. |

| Conformation | Stereochemistry dictates the preferred low-energy conformation of the molecule. | The bioactive conformation may be more readily accessible to one enantiomer, influencing its potency. nih.gov |

Advanced Applications of Fluorinated Fluorenylacetamide Derivatives in Chemical Biology and Materials Science

Development of Fluorescent Probes for Cellular and Molecular Research.

The inherent fluorescence of the fluorene (B118485) scaffold forms the basis for the development of fluorescent probes. While the broader class of fluorene derivatives has been explored for this purpose, specific research detailing the application of n-(6,8-Difluoro-9h-fluoren-2-yl)acetamide as a fluorescent probe for cellular and molecular research is not extensively available in the public domain. The introduction of fluorine atoms at the 6 and 8 positions can, in principle, modulate the photophysical properties of the molecule, potentially leading to favorable characteristics for a fluorescent probe, such as enhanced quantum yield and photostability. However, without specific studies, any discussion on its efficacy and application in cellular imaging or as a molecular sensor remains speculative.

Application in Fragment-Based Drug Discovery (FBDD) Methodologies for Target Identification.

Fragment-based drug discovery (FBDD) is a powerful strategy in medicinal chemistry that utilizes small, low-complexity molecules, or "fragments," to identify starting points for the development of new drugs. The core principle of FBDD lies in the idea that smaller molecules can form more efficient and higher-quality interactions with a biological target.

While the fluorene scaffold is a recognized privileged structure in medicinal chemistry, specific documented instances of this compound being used as a fragment in FBDD campaigns are not readily found in published literature. The fluorinated fluorenyl moiety, however, possesses desirable characteristics for a fragment, including a rigid core and the presence of fluorine atoms which can enhance binding affinity and metabolic stability.

Table 1: Key Attributes of this compound for Potential FBDD Application

| Property | Description | Potential Advantage in FBDD |

| Molecular Weight | Relatively low, characteristic of a fragment. | Allows for exploration of chemical space around the core scaffold. |

| Rigid Scaffold | The fluorene ring system is conformationally restricted. | Reduces the entropic penalty upon binding to a target. |

| Fluorine Substitution | Two fluorine atoms are present on the aromatic system. | Can modulate electronic properties, improve binding affinity through specific interactions (e.g., with backbone amides), and enhance metabolic stability. |

| Acetamide (B32628) Group | Provides a hydrogen bond donor and acceptor. | Offers a vector for growing the fragment into a more potent lead compound. |

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Energy Conversion Research.

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of these cells is heavily dependent on the properties of the organic dye used as a sensitizer. Fluorene-based compounds have been investigated as components of such dyes due to their excellent photophysical and electrochemical properties.

However, a thorough review of the scientific literature does not yield specific studies on the application or performance of this compound as a primary sensitizer or a component in dyes for DSSCs. The suitability of a compound for this application would depend on factors such as its absorption spectrum, energy levels (HOMO/LUMO), and its ability to efficiently inject electrons into the semiconductor material. Without experimental data, its potential in photovoltaic energy conversion remains uncharacterized.

Exploration in Non-Linear Optics (NLO) Research and Material Development.

Non-linear optics (NLO) is a field of study that investigates the interaction of intense light with matter, leading to a range of phenomena with applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant NLO properties. Fluorene derivatives are among the classes of compounds that have been explored for their NLO potential.

Currently, there is a lack of specific research focused on the non-linear optical properties of this compound. The investigation of a molecule's NLO response would require experimental measurements of its hyperpolarizability. While the fluorene core provides a conjugated system, and the acetamide and difluoro substitutions act as weak donor and acceptor/modulating groups respectively, detailed studies are necessary to quantify any NLO effects and assess its potential for material development in this area.

Role as Versatile Synthetic Intermediates for Complex Organic Molecules in Chemical Synthesis.

The chemical structure of this compound, featuring a functionalized fluorene core, suggests its potential as a building block in the synthesis of more complex organic molecules. The acetamide group can be hydrolyzed to the corresponding amine, which can then participate in a variety of coupling reactions to introduce new functionalities. The fluorine atoms can also influence the reactivity of the aromatic rings.

While the synthesis of this compound itself is documented, there is limited information available in the scientific literature detailing its extensive use as a versatile synthetic intermediate for the construction of complex organic molecules. Its utility in this regard would be demonstrated through its incorporation into multi-step synthetic pathways leading to larger, more intricate molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.